2-Cyclopropoxy-5-(methylthio)benzonitrile
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Overview
Description
2-Cyclopropoxy-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a benzonitrile moiety. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-(methylsulfanyl)benzonitrile typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyclopropoxy moiety.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is often introduced via a thiolation reaction, where a suitable precursor is reacted with a methylthiolating agent.
Formation of the Benzonitrile Moiety: The benzonitrile group is typically formed through a cyanation reaction, where a suitable aromatic precursor is reacted with a cyanating agent.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-5-(methylsulfanyl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-5-(methylsulfanyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the development of new materials.
Biology: In the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(methylsulfanyl)benzonitrile involves its interaction with specific molecular targets. The cyclopropoxy and methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-3-(methylsulfanyl)benzonitrile: Similar structure but with different positional isomerism.
5-Cyclopropoxy-2-(methylsulfanyl)benzonitrile: Another positional isomer with similar functional groups.
Uniqueness
2-Cyclopropoxy-5-(methylsulfanyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C11H11NOS/c1-14-10-4-5-11(8(6-10)7-12)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
CUKQFYJCJNRXOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2CC2)C#N |
Origin of Product |
United States |
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